3-(Pentadec-10-enyl)catechol

5-lipoxygenase inhibition leukotriene biosynthesis anti-inflammatory drug discovery

3-(Pentadec-10-enyl)catechol (litreol, CAS 83532-37-0) is a naturally occurring C15 alkylcatechol bearing a single (Z)-double bond at the 10-position of its pentadecenyl side chain, belonging to the broader urushiol family of 3-alk(en)ylcatechols produced by members of the Anacardiaceae plant family. First isolated and structurally characterized from the Chilean plant Lithraea caustica in 1986, litreol was identified as the major allergenic principle of this toxic species, co-occurring with 3-pentadecylcatechol and heptadec(en)ylcatechol congeners.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 83532-37-0
Cat. No. B1236896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentadec-10-enyl)catechol
CAS83532-37-0
Synonyms3-(pentadec-10-enyl)catechol
litreol
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O
InChIInChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h5-6,15,17-18,22-23H,2-4,7-14,16H2,1H3/b6-5-
InChIKeyWXZPKABXYFJVLD-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pentadec-10-enyl)catechol (CAS 83532-37-0): A Structurally Defined Mono-Unsaturated Alkylcatechol with Dual 5-LOX Inhibitory and Anticancer Activity


3-(Pentadec-10-enyl)catechol (litreol, CAS 83532-37-0) is a naturally occurring C15 alkylcatechol bearing a single (Z)-double bond at the 10-position of its pentadecenyl side chain, belonging to the broader urushiol family of 3-alk(en)ylcatechols produced by members of the Anacardiaceae plant family [1]. First isolated and structurally characterized from the Chilean plant Lithraea caustica in 1986, litreol was identified as the major allergenic principle of this toxic species, co-occurring with 3-pentadecylcatechol and heptadec(en)ylcatechol congeners [2]. While sharing the catechol pharmacophore with other urushiol components, litreol's precisely defined mono-unsaturation geometry at C10–C11 (Z configuration) and C15 chain length distinguish it from the multiply unsaturated urushiols of Toxicodendron spp. and the fully saturated 3-pentadecylcatechol, creating a unique structural identity with measurable functional consequences [3].

Why 3-(Pentadec-10-enyl)catechol Cannot Be Interchanged with Other Urushiol Congeners: Structure-Dependent Pharmacology Demands Compound-Level Specification


Within the 3-alk(en)ylcatechol class, subtle variations in side-chain length, degree of unsaturation, and double-bond position translate into quantifiable differences in target engagement, potency, and mechanistic profile. Direct comparative evidence demonstrates that litreol's (Z)-pentadec-10-enyl configuration confers 2.5- to 3-fold greater 5-lipoxygenase (5-LO) inhibitory potency relative to its fully saturated analogue 3-pentadecylcatechol in both human neutrophil and cell-free assays [1]. Furthermore, acetylation of the catechol hydroxyl groups completely abolishes 5-LO inhibitory activity, confirming that the free catechol moiety is essential for target binding [2]. The positional isomer 3-[8'(Z)-pentadecenyl]catechol (urushiol 15:1), differing only in the location of the single double bond, exhibits a distinct reverse transcriptase inhibition profile compared to litreol [3]. Substituting litreol with generic 'urushiol' or an unpurified plant extract therefore introduces uncontrolled variability in double-bond stoichiometry, geometric isomerism, and catechol accessibility—each of which directly modulates pharmacological outcome.

Quantitative Differentiation of 3-(Pentadec-10-enyl)catechol: Head-to-Head Comparisons Across 5-LOX Inhibition, Selectivity, and Cancer Cell Activity


5-Lipoxygenase Inhibition in Human Neutrophils: Litreol (CI) Is 3.1-Fold More Potent Than Its Saturated Analogue (CS)

In a head-to-head comparison using isolated human neutrophils stimulated with A23187, litreol (CI; (Z)-3-(pentadec-10′-enyl)-catechol) inhibited 5-LO product formation with an IC50 of 0.26 μM, whereas its fully hydrogenated synthetic analogue CS (saturated pentadecyl side chain) required an IC50 of 0.80 μM to achieve equivalent inhibition [1]. This represents a 3.1-fold potency advantage for the naturally mono-unsaturated compound over its saturated counterpart. When exogenous arachidonic acid was supplied, the potency gap widened further: CI IC50 = 0.09 μM versus CS IC50 = 0.07 μM (approximately 1.3-fold), and the enhancement of potency upon AA addition confirmed a non-competitive inhibition mechanism for both compounds [1].

5-lipoxygenase inhibition leukotriene biosynthesis anti-inflammatory drug discovery

Direct 5-LO Enzyme Inhibition in Cell-Free System: Litreol IC50 = 0.06 μM Represents 2.5-Fold Superiority Over Saturated Analogue

In a cell-free system using isolated recombinant human 5-LO, litreol (CI) directly inhibited enzyme activity with an IC50 of 0.06 μM compared to 0.15 μM for the saturated analogue CS, establishing a 2.5-fold potency advantage [1]. Critically, increasing arachidonic acid concentration did not diminish inhibitory efficiency for either compound, confirming an allosteric (non-competitive) binding mode. The acetylated derivatives AS and AI showed no significant 5-LO inhibitory activity at any concentration tested, demonstrating that the free catechol hydroxyl groups are essential for target engagement [1]. Computational docking and molecular dynamics simulations revealed that CI forms a stronger interaction network at the allosteric site of 5-LO, with greater binding stability, whereas CS exhibits higher flexibility and weaker interactions that correlate directly with its lower inhibitory activity [1].

cell-free enzyme assay recombinant 5-LO allosteric inhibition

5-hLOX vs 15-sLOX Selectivity Profile: Litreol Exhibits 26-Fold Isoform Selectivity, Marginally Superior to 3-Pentadecylcatechol

Comparative isoform profiling against human 5-lipoxygenase (5-hLOX) and soybean 15-lipoxygenase (15-sLOX) revealed that litreol inhibits 5-hLOX with an IC50 of 2.09 μM versus 54.77 μM against 15-sLOX, yielding a 26.2-fold selectivity ratio for the therapeutically relevant 5-LO isoform [1]. In the same study, the saturated comparator 3-pentadecylcatechol showed IC50 values of 2.74 μM (5-hLOX) and 55.28 μM (15-sLOX), producing a 20.2-fold selectivity ratio [1]. Thus, while both compounds are potent and selective 5-hLOX inhibitors, litreol achieves 6% lower absolute 5-hLOX IC50 and a modestly improved selectivity window. The diacetyl derivatives (acetylated at both catechol OH groups) were essentially inactive against both isoforms, confirming that the free catechol is the pharmacophoric core [1].

lipoxygenase isoform selectivity 5-hLOX 15-sLOX therapeutic window

12-Lipoxygenase Secondary Activity: Litreol Is 1.6-Fold More Potent Than Its Saturated Analogue, Expanding Polypharmacology Profile

Beyond 5-LO, litreol also inhibits 12-lipoxygenase (12-LO) with an IC50 of 3.15 μM, compared to 5.10 μM for the saturated analogue CS, representing a 1.6-fold potency advantage [1]. This dual 5-LO/12-LO inhibitory profile distinguishes litreol from compounds selective for a single LOX isoform. The 12-LO pathway is implicated in thrombosis, platelet function, and certain cancer types including prostate cancer; notably, litreol's anticancer activity was originally demonstrated in the androgen-insensitive prostate cancer line DU-145 [2]. The approximately 12-fold selectivity for 5-LO over 12-LO (0.26 vs 3.15 μM in neutrophils) indicates that anti-inflammatory 5-LO inhibition is the primary pharmacology at lower concentrations, with 12-LO engagement occurring at higher exposure levels.

12-lipoxygenase inhibition polypharmacology dual LOX inhibition

Anticancer Activity Across Three Human Cell Lines: Litreol Induces Apoptosis at Sub-Micromolar Concentrations with Dose-Dependent Viability Reduction

Treatment of human cancer cell lines with litreol at 0.59–9.5 μM for 72 hours produced dose-dependent inhibition of cell viability across three distinct lineages: DU-145 (androgen-insensitive prostate cancer), KB (human epidermoid carcinoma), and M14 (human melanoma) [1]. Apoptotic cell death was confirmed at the lower end of the concentration range (0.59–1.18 μM), evidenced by genomic DNA fragmentation and a significant increase in caspase-3 activity. The induction of reactive oxygen species (ROS) under these conditions was identified as a probable trigger for the apoptotic cascade [1]. While direct comparator data with 3-pentadecylcatechol or other urushiol congeners in the same cell lines are not available within a single study, the linkage of litreol's anticancer activity to its pro-oxidant catechol redox cycling mechanism—a property shared across the urushiol class—suggests that the degree of unsaturation in the side chain may modulate cellular uptake, membrane partitioning, or intracellular ROS generation kinetics [1].

cancer cell viability apoptosis induction prostate cancer DU-145

High-Value Application Scenarios for 3-(Pentadec-10-enyl)catechol Based on Quantitative Evidence


Anti-Inflammatory Lead Optimization: 5-LO Allosteric Inhibitor Scaffold with Nanomolar Cell-Free Potency

Litreol's 0.06 μM cell-free IC50 against recombinant human 5-LO [1] establishes it as a validated natural-product starting point for structure–activity relationship (SAR) campaigns targeting allosteric 5-LO inhibition. The confirmed non-competitive mechanism—inhibition potency independent of arachidonic acid concentration—avoids the pharmacokinetic competition limitations faced by active-site-directed inhibitors [1]. The demonstrated 3.1-fold superiority of the mono-unsaturated side chain over the saturated analogue in cellular assays [1] guides medicinal chemists toward preserving the (Z)-pentadec-10-enyl geometry during lead optimization. Furthermore, the essential nature of the free catechol group—acetylated derivatives being completely inactive [1]—defines a critical pharmacophoric constraint for any derivatization strategy.

Dual 5-LO/12-LO Polypharmacology for Prostate Cancer: Exploiting Overlapping Inflammatory and Oncogenic Pathways

Litreol's dual inhibition of 5-LO (IC50 = 0.26 μM in neutrophils) and 12-LO (IC50 = 3.15 μM) [1], combined with its demonstrated dose-dependent cytotoxicity in androgen-insensitive DU-145 prostate cancer cells [2], positions this compound for preclinical evaluation in prostate cancer models where both leukotriene-driven inflammation and 12-LO-mediated tumor progression are validated therapeutic targets. The 12-fold 5-LO/12-LO selectivity window allows for tunable dual-pathway engagement by adjusting exposure levels. The established ROS-dependent apoptotic mechanism [2] provides a complementary cytotoxicity pathway beyond enzymatic LOX inhibition.

Contact Dermatitis Research Tool: Defined Allergenic Standard for Urushiol Hypersensitivity Mechanistic Studies

As the chemically defined major allergenic principle of Lithraea caustica [1], litreol offers a structurally homogeneous alternative to the complex, variable mixtures of urushiol congeners typically derived from Toxicodendron species. Unlike poison ivy urushiol—which contains C15 and C17 catechols with 0–3 double bonds in varying ratios—litreol provides a single, well-characterized molecular entity with a defined Z-geometry at a specific double-bond position [1]. This structural precision enables reproducible investigation of haptenation mechanisms, T-cell epitope generation, and structure–allergenicity relationships, where the quantitative sensitization potential of litreol can be directly compared to that of 3-pentadecylcatechol and multiply unsaturated congeners within the same experimental framework [2].

Natural Product Library Screening: LOX Pathway Modulator with Cross-Species Bioactivity Profile

Litreol's inhibitory activity across three LOX isoforms—5-hLOX (IC50 = 2.09 μM), 12-LO (IC50 = 3.15 μM), and 15-sLOX (IC50 = 54.77 μM) [1][2]—provides a well-characterized selectivity fingerprint suitable for inclusion in annotated natural product screening libraries. Its activity against human 5-LO in both cell-free (0.06 μM) and neutrophil-based (0.26 μM) assays, combined with the absence of activity from acetylated control derivatives [1], makes it an ideal reference compound for assay validation in LOX inhibitor screening campaigns. The established synthetic route to litreol via catalytic hydrogenation of the acetylene precursor [3] further supports its availability as a screening standard.

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